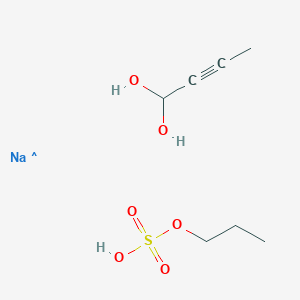

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester

Description

Sulfuric acid propyl ester sodium salt (C₃H₇OSO₃Na), also referred to as sodium propyl sulfate, is a sulfate ester derivative formed by the esterification of sulfuric acid with 1-propanol, followed by neutralization with sodium hydroxide. This compound is structurally characterized by a propyl group linked to a sulfate moiety, stabilized by a sodium counterion. It is commonly utilized as a surfactant or intermediate in organic synthesis due to its ionic and hydrophilic-lipophilic properties .

The synthesis typically involves reacting 1-propanol with sulfuric acid under controlled conditions, followed by neutralization with sodium hydroxide to yield the sodium salt. This method parallels the production of sodium lauryl sulfate, a well-known surfactant .

Properties

Molecular Formula |

C7H14NaO6S |

|---|---|

Molecular Weight |

249.24 g/mol |

InChI |

InChI=1S/C4H6O2.C3H8O4S.Na/c1-2-3-4(5)6;1-2-3-7-8(4,5)6;/h4-6H,1H3;2-3H2,1H3,(H,4,5,6); |

InChI Key |

SCJJTXIBUNIZSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOS(=O)(=O)O.CC#CC(O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Esterification-Neutralization Sequential Method

An alternative approach involves two steps:

- Esterification: 2-Butyne-1,1-diol reacts with sulfuric acid propyl ester in the presence of acid catalysts.

- Neutralization: Sodium hydroxide is added to convert the intermediate to its sodium salt.

Key Parameters

- Esterification Catalyst: Sulfuric acid (0.5–5 wt%)

- Neutralization pH: 7.0–8.5 to avoid hydrolysis of the sulfate ester.

This method reduces side reactions but requires precise pH control during neutralization.

Purification Techniques

Liquid-Liquid Extraction

Crude product purification is achieved using salt-saturated aqueous solutions (e.g., magnesium chloride, sodium chloride) in turntable extraction towers.

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Extraction Solvent | 65% Potassium acetate solution | |

| Solvent Ratio | 1:1 to 2:1 (ester:extractant) | |

| Rotation Speed | 300–700 rpm | |

| Purity Post-Extraction | 98.5–99.5% |

Extraction removes residual diol, unreacted sulfuric acid propyl ester, and sodium sulfate byproducts.

Distillation and Crystallization

Vacuum distillation (50–100 mbar) isolates the compound at 150–180°C, followed by recrystallization from ethanol-water mixtures. This yields >99.5% purity but is energy-intensive.

Catalytic Hydrogenation and Byproduct Management

Palladium-Catalyzed Hydrogenation

Selective hydrogenation of intermediates is critical to avoid over-reduction. Colloidal palladium nanoparticles (1–5 nm) exhibit 10–40× higher activity than conventional Pd/C catalysts.

Optimized Conditions

- Catalyst: 1% Pd/CaCO₃ with ammonia

- H₂ Pressure: 10–30 bar

- Selectivity to Cis-2-Butene-1,4-diol: >95%.

Ammonia competitively adsorbs on palladium, preventing over-hydrogenation to butanediol.

Platinum-Based Systems

Platinum doped with alkali metals (e.g., K-Pt/Al₂O₃) enhances electron density, accelerating desorption of intermediates and improving selectivity.

Industrial-Scale Production

Continuous Esterification-Extraction

A patented continuous process combines esterification reactors with turntable extraction towers:

Waste Stream Management

- Acid Recovery: Spent sulfuric acid is neutralized to sodium sulfate for disposal.

- Solvent Recycling: Extraction phases (e.g., magnesium chloride brine) are reconcentrated and reused.

Analytical Characterization

Chromatographic Methods

Spectroscopic Techniques

- ¹H NMR (D₂O): δ 4.2–4.4 ppm (SO₃⁻CH₂CH₂CH₂-O), δ 3.6–3.8 ppm (C≡C-CH₂-O).

- FTIR: Peaks at 1120 cm⁻¹ (S=O) and 2100 cm⁻¹ (C≡C).

Applications and Derivatives

Polymer Chemistry

The compound serves as a monomer for sulfonated polyesters, enhancing hydrophilicity in membranes.

Surfactant Intermediate

Sulfopropylation introduces anionic charges, making it suitable for biodegradable surfactants.

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism by which 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester exerts its effects involves its interaction with specific molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the butynediol moiety can undergo oxidation or reduction. These interactions can lead to the formation of various products that have different chemical and biological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propyl Gallate (Propyl 3,4,5-Trihydroxybenzoate)

- Structure: A phenolic ester derived from gallic acid and 1-propanol.

- Synthesis: Produced via esterification of gallic acid with 1-propanol, catalyzed by sulfuric acid or toluenesulfonic acid .

- Applications : Used as an antioxidant in food and cosmetics. EFSA evaluations confirm its safety in animal feed .

- Key Differences : Unlike sodium propyl sulfate, propyl gallate contains aromatic hydroxyl groups, enhancing its antioxidant activity but limiting surfactant properties.

Propyl Propanoate (Propionic Acid Propyl Ester)

- Structure: A carboxylic ester formed from propanoic acid and 1-propanol.

- Synthesis: Acid-catalyzed esterification (e.g., concentrated H₂SO₄) of propanoic acid with 1-propanol .

- Applications : Used as a flavoring agent due to its fruity odor.

- Key Differences: As a carboxylic ester, it lacks the ionic sulfate group, making it non-polar and unsuitable for surfactant applications.

Sodium Lauryl Sulfate (SLS)

- Structure : A sulfate ester with a dodecyl chain and sodium counterion.

- Synthesis : Similar to sodium propyl sulfate but uses lauryl alcohol.

- Applications : Widely used as a detergent and emulsifier in personal care products .

- Key Differences : The longer alkyl chain in SLS enhances micelle formation, improving cleaning efficacy compared to sodium propyl sulfate.

Benzoic Acid, 4-Hydroxy-, Propyl Ester, Sodium Salt

- Structure : A sodium salt of a hydroxybenzoic acid propyl ester.

- Applications : Functions as a preservative in cosmetics and pharmaceuticals .

- Key Differences: The phenolic hydroxyl group provides antimicrobial activity absent in sodium propyl sulfate.

Comparative Data Table

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Synthesis Catalyst | Key Applications |

|---|---|---|---|---|

| Sodium Propyl Sulfate | ~158.14* | Not reported | H₂SO₄ | Surfactant, synthesis |

| Propyl Gallate | ~212.20† | ~150‡ | H₂SO₄ or toluenesulfonic acid | Antioxidant |

| Propyl Propanoate | 116.16 | Not reported | H₂SO₄ | Flavoring agent |

| Sodium Lauryl Sulfate | 288.38 | 206 | H₂SO₄ | Detergent, emulsifier |

*Calculated from molecular formula C₃H₇NaO₄S. †Calculated from molecular formula C₁₀H₁₂O₅. ‡Estimated based on similar phenolic esters .

Key Research Findings

- Catalytic Role of Sulfuric Acid: Sulfuric acid is a universal catalyst in esterification reactions, enabling the synthesis of propyl gallate, propyl propanoate, and sodium propyl sulfate .

- Thermal Stability: Sulfate esters like sodium propyl sulfate exhibit higher thermal stability compared to carboxylic esters (e.g., propyl propanoate), which decompose at lower temperatures .

- Biological Safety : Propyl gallate is EFSA-approved for animal feed, while sodium lauryl sulfate is GRAS (Generally Recognized As Safe) for human use .

Biological Activity

2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester is a compound with diverse applications in both industrial and biological contexts. Understanding its biological activity is crucial for assessing its potential therapeutic and environmental impacts. This article aims to compile and analyze the available data regarding the biological activities of this compound, drawing from various scientific sources.

- Molecular Formula: C₇H₁₄NaO₆S

- Molecular Weight: 210.25 g/mol

- CAS Number: 53442871

Biological Activity Overview

The biological activity of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester has been investigated primarily through its interactions with cellular systems and its potential as a chemical intermediate. Key areas of interest include:

- Cytotoxicity : Initial studies indicate that the compound may exhibit cytotoxic properties against certain cancer cell lines. Its mechanism appears to involve the disruption of cellular processes, potentially leading to apoptosis in sensitive cells .

- Antimicrobial Activity : The compound has shown promise in preliminary antibacterial assays. Specific tests have indicated activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

The precise mechanism of action for 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester remains under investigation. However, it is hypothesized that the compound interacts with cellular membranes and enzymes, altering their functionality. This interaction may lead to increased permeability of bacterial membranes or inhibition of key metabolic pathways in cancer cells .

Case Study 1: Cytotoxicity Assay

A study conducted on various cancer cell lines demonstrated that treatment with 2-Butyne-1,1-diol resulted in a dose-dependent decrease in cell viability. The IC50 values were determined for different cell lines, showcasing varying sensitivity levels.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

This data indicates that the compound may selectively target certain cancer types more effectively than others .

Case Study 2: Antibacterial Efficacy

In antimicrobial testing, the compound was evaluated against several bacterial strains. The results highlighted its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antibacterial agents .

Discussion

The biological activities of 2-Butyne-1,1-diol; sodium; sulfuric acid propyl ester present significant potential for therapeutic applications, particularly in oncology and infectious disease management. However, further research is required to elucidate its mechanisms fully and evaluate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.